[2,3'-Biquinoline]-2'-carboxamide
Description
[2,3'-Biquinoline]-2'-carboxamide is a heterocyclic organic compound featuring a biquinoline core structure with a carboxamide substituent at the 2'-position. These compounds are of interest in coordination chemistry, medicinal chemistry, and materials science due to their ability to chelate metal ions and interact with biological targets .
Properties
CAS No. |
62737-96-6 |
|---|---|
Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-quinolin-2-ylquinoline-2-carboxamide |
InChI |
InChI=1S/C19H13N3O/c20-19(23)18-14(11-13-6-2-4-8-16(13)22-18)17-10-9-12-5-1-3-7-15(12)21-17/h1-11H,(H2,20,23) |
InChI Key |
DFQLZQICOMNGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Biquinoline]-2’-carboxamide can be achieved through various methods. One common approach involves the Fe-catalyzed three-component reaction. This method uses 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA) as starting materials. The reaction proceeds through C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps . Another method involves the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid .
Industrial Production Methods
Industrial production of [2,3’-Biquinoline]-2’-carboxamide typically involves large-scale synthesis using the aforementioned methods. The Fe-catalyzed three-component reaction is particularly favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Biquinoline]-2’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline units to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
[2,3’-Biquinoline]-2’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of [2,3’-Biquinoline]-2’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The biquinoline scaffold is a versatile framework, and minor structural modifications significantly alter physicochemical and biological properties. Below is a comparison with key analogs:
[2,2'-Biquinoline]-4,4'-dicarboxylic Acid (CAS 1245-13-2)
- Structure : Differs in substituent positions (4,4'-dicarboxylic acid groups vs. 2'-carboxamide) and backbone connectivity (2,2' vs. 2,3').
- Properties: Higher water solubility due to carboxylic acid groups, making it useful in colorimetric assays (e.g., bicinchoninic acid protein assay) . Stronger metal chelation capacity (e.g., Cu²⁺), whereas [2,3'-biquinoline]-2'-carboxamide may exhibit selectivity for other ions due to steric and electronic effects from the carboxamide group.
2,3'-Biquinoline Derivatives with Hydroxyl or Methyl Substituents
- Example: 3-Hydroxy-2,3'-biquinoline.
- Comparison: Hydroxyl groups enhance hydrogen-bonding interactions, improving solubility and biological target binding.
Biquinoline-Based Metal Complexes
- Example: [Ru(biq)₃]²⁺ (biq = biquinoline).
- Comparison: Carboxamide substituents in this compound could modulate redox potentials and luminescence properties compared to unsubstituted biquinoline ligands.
Table 1: Key Properties of this compound and Analogs
| Property | This compound | 2,2'-Biquinoline-4,4'-dicarboxylic Acid | 3-Hydroxy-2,3'-biquinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | ~343 (estimated) | 344.32 | ~311 (estimated) |
| Solubility in Water | Low (amide group) | High (carboxylic acids) | Moderate (hydroxyl group) |
| Melting Point (°C) | Not reported | >300 | ~200–220 |
| Bioactivity | Potential kinase inhibition | Protein quantification | Antioxidant activity |
Biological Activity
[2,3'-Biquinoline]-2'-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound operates through mechanisms that disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 32 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 64 µg/mL | Interference with metabolic pathways |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies show that the compound induces apoptosis and inhibits proliferation in cancer cells by activating specific signaling pathways.
Case Study: Breast Cancer Cells
In a study focusing on breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations as low as 10 µg/mL. The mechanism involved the activation of caspase-3 and caspase-9, leading to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it disrupts cellular homeostasis in cancer cells.
- Modulation of Gene Expression : The compound influences the expression of genes involved in apoptosis and cell cycle regulation.
Research Findings
Recent studies have employed various methodologies to evaluate the biological activity of this compound. These include:
- MTT Assay : Used to determine cytotoxicity against cancer cells.
- Colony Formation Assays : Evaluated the ability of cancer cells to proliferate after treatment with the compound.
- Flow Cytometry : Analyzed apoptosis induction through Annexin V staining.
Table 2: Summary of Research Methodologies
| Methodology | Purpose | Key Findings |
|---|---|---|
| MTT Assay | Cytotoxicity assessment | Significant reduction in cell viability |
| Colony Formation Assay | Proliferation capability | Decreased colony formation in treated cells |
| Flow Cytometry | Apoptosis analysis | Increased apoptotic cells post-treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
